5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-phenyl-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-6-12-16-14-15-11(9-13(19)18(14)17-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFLBSGUXLWBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194826 | |
| Record name | 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907972-68-3 | |
| Record name | 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907972-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can be employed . Another approach involves the use of 2-aminopyridines and nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution at C7 Position
The 7-oxo group can act as a leaving group under specific conditions, enabling substitution reactions. For example, treatment with phosphoryl chloride (POCl₃) converts the oxo group to a chloro intermediate, facilitating subsequent nucleophilic substitutions .
Table 1: C7 Substitution Reactions
Functionalization via Amide Bond Formation
The C2 propyl group can undergo oxidation to a carboxylic acid, enabling amide coupling. For example:
-
EDCI/HOBt-mediated coupling of the oxidized propyl chain with aromatic acids yields amide derivatives .
Representative Reaction:
5-Phenyl-2-propyl-TZP → (Oxidation) → 2-Carboxypropyl intermediate → (Coupling) → 2-(Furan-2-carboxamido)propyl derivative .
Alkylation and Aryloxylation
The N1 and N4 positions participate in alkylation reactions. In one protocol:
Table 2: Alkylation Reactions
| Substrate | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| N1-H free base | Iodomethane, DMF, 80°C | N1-Methyl derivative | 24 h, N₂ | 68% |
| 7-Hydroxy derivative | 3-Chlorophenol, CH₃CN, NaOH | 7-(3-Chlorophenoxy) derivative | Reflux, 5 h | 28.6% |
Metal Complexation
The triazolo-pyrimidine core acts as a multidentate ligand for transition metals. Notable examples include:
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Copper(II) complexes : Formed via coordination through N3 and the 7-oxo group, exhibiting antileishmanial activity (IC₅₀ = 12–18 μM).
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Ruthenium(II) complexes : Synthesized using analogous TZP ligands, showing cytotoxicity against MCF-7 breast cancer cells.
Microwave-Assisted Modifications
Microwave irradiation enhances reaction efficiency for:
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Condensation reactions : With benzohydrazides in toluene (120°C, 24 h) to form fused triazolo-pyrimidines .
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Cross-coupling : Sonogashira coupling with alkynes using Pd(PPh₃)₄ catalysts .
Biological Activity-Driven Modifications
Derivatives are tailored for pharmacological applications:
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Antiviral activity : Introduction of pyridinyl groups at C2 improves binding to influenza RNA polymerase (IC₅₀ = 19.5 μM) .
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Antitumor activity : 7-Anilino derivatives with thioether side chains inhibit MCF-7 proliferation (EC₅₀ = 8–12 μM) .
Stability and Reactivity Trends
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pH sensitivity : The 7-oxo group undergoes hydrolysis under acidic conditions (pH < 3).
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Thermal stability : Decomposition occurs above 250°C, as shown by TGA analysis.
This compound’s versatility in nucleophilic substitution, metal coordination, and cross-coupling reactions makes it a valuable scaffold for drug discovery and materials science. Future research should explore its catalytic applications and structure-activity relationships for neurodegenerative targets .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain substituted triazolo derivatives can effectively prevent seizures in animal models. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl group can enhance anticonvulsant efficacy, making these compounds promising candidates for treating epilepsy and other seizure disorders .
Antiparasitic Effects
Recent studies have highlighted the potential of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives against neglected tropical diseases such as Leishmaniasis and Chagas disease. In vitro evaluations demonstrated that these compounds exhibit higher efficacy compared to standard treatments. The incorporation of metal complexes with these triazolo derivatives has shown a synergistic effect, enhancing their antiparasitic activity significantly .
Anticancer Properties
The anticancer potential of triazolo[1,5-a]pyrimidine derivatives has also been explored. Compounds have been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways such as the ERK pathway. This suggests their utility as lead compounds in the development of new anticancer therapies .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Anticonvulsant Activity | Demonstrated significant reduction in seizure frequency in animal models using modified triazolo derivatives. | Potential treatment for epilepsy. |
| Antiparasitic Evaluation | Showed higher efficacy against Leishmania spp. compared to existing drugs; metal complexes enhanced activity. | Treatment for Leishmaniasis and Chagas disease. |
| Anticancer Research | Induced apoptosis in cancer cell lines; effective modulation of ERK signaling pathway. | Development of novel anticancer agents. |
Mechanism of Action
The mechanism of action of 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, triazolopyrimidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may exert its effects through the inhibition of key enzymes involved in disease pathways, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The substituents at positions 2 and 5 significantly influence physicochemical and biological properties. Key analogs and their substituents are summarized below:
Key Observations :
Key Observations :
- Catalytic Efficiency : The use of BMIM-PF6 (ionic liquid) in improved yields for propyl-substituted analogs (e.g., Compound 26: 83%) compared to ethyl derivatives (21%) .
- Challenges with Bulky Groups : The target compound’s propyl group may require optimized reaction conditions to avoid steric hindrance during cyclization.
Electrochemical Properties
Voltammetric studies (DPV/CV) on triazolopyrimidinones reveal oxidation potentials influenced by substituents:
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Scan Rate | Method | Reference ID |
|---|---|---|---|---|
| S1-TP | +1.12 | 100 mV/s | DPV | |
| S2-TP | +1.08 | 100 mV/s | DPV | |
| S3-TP | +1.05 | 100 mV/s | DPV |
Key Observations :
Q & A
Basic: What are the established synthetic routes for 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
The synthesis typically involves cyclization and condensation strategies. Key methods include:
- Cycloaddition reactions : Reacting aminoguanidine with carboxylic acid derivatives to form triazole intermediates, followed by cyclization with alkyl cyanoacetate to yield the bicyclic triazolopyrimidinone core .
- Condensation protocols : Using orthoesters or aldehydes with diethyl azodicarboxylate (DEAD) in DMF to cyclize intermediates into the triazolopyrimidinone structure .
- Catalytic optimization : Employing additives like TMDP (tetramethylenediamine piperazine) in ethanol/water mixtures to enhance reaction efficiency, though safety considerations for TMDP handling are critical .
Basic: How is structural characterization performed for this compound?
Structural elucidation relies on:
- NMR spectroscopy : and NMR (400 MHz) to confirm substituent positions and aromaticity .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- Microanalytical techniques : Elemental analysis (e.g., Perkin-Elmer 240-B) to validate purity and stoichiometry .
Advanced: How to design experiments for studying its electrochemical properties?
Methodological approaches include:
- Voltammetric techniques : Cyclic voltammetry on carbon graphite electrodes to assess redox behavior, with parameters such as scan rate (e.g., 50–200 mV/s) and electrolyte composition (e.g., PBS buffer) optimized to detect oxidation/reduction peaks .
- Current-potential profiling : Analyzing current density (lg i) vs. potential (E) curves to identify corrosion inhibition mechanisms or electron transfer pathways in biological systems .
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or structural modifications. Strategies include:
- Substituent analysis : Comparing activity of derivatives with varying substituents (e.g., chloromethyl vs. morpholinomethyl groups) to identify structure-activity relationships .
- Enzyme specificity assays : Testing inhibitory potencies against related enzymes (e.g., JAK1-3 vs. TYK2) under standardized conditions (e.g., THP-1 monocytes) to clarify selectivity .
- Dose-response validation : Replicating studies with precise concentration ranges (e.g., 0.1–100 µM) to confirm IC values .
Advanced: What strategies improve synthetic yield and purity?
Optimization methods involve:
- Catalyst selection : Using TMDP in ethanol/water (1:1 v/v) to accelerate condensation while minimizing side reactions .
- Temperature control : Refluxing intermediates (e.g., with DMF/triethylamine) to enhance cyclization efficiency .
- Purification protocols : Silica gel chromatography or recrystallization to isolate high-purity products (>95%) .
Advanced: How to evaluate DNA interactions electrochemically?
A portable electrochemical setup can be employed:
- DNA-binding assays : Measuring changes in peak current or potential shifts using DNA-modified electrodes (e.g., carbon graphite) upon compound interaction .
- Intercalation studies : Comparing voltammetric responses in the presence/absence of DNA to quantify binding constants (e.g., via Scatchard plots) .
Advanced: What computational methods predict its biological targets?
- Molecular docking : Simulating interactions with enzyme active sites (e.g., TYK2 ATP-binding pocket) using software like AutoDock Vina to prioritize derivatives for synthesis .
- QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with inhibitory activity to guide rational design .
Basic: What are its key applications in medicinal chemistry?
- Enzyme inhibition : Selective TYK2 inhibition for autoimmune disease research, with IC values in the nanomolar range .
- Drug candidate scaffolds : Modifications (e.g., trifluoromethyl groups) enhance bioavailability and target affinity for anticancer or antimicrobial applications .
- Imaging probes : Radioiodinated derivatives (e.g., -labeled analogs) for nuclear medical imaging of fatty acid-binding proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
